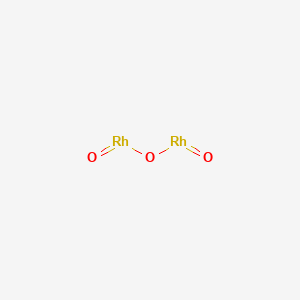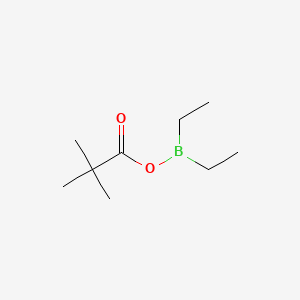
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole is a complex compound involving chromium in a high oxidation state.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium is typically synthesized through the reaction of chromium trioxide with water. This reaction spontaneously generates chromic acid, dichromic acid, and their oligomers . The specific reaction conditions, such as temperature and pH, can influence the formation and stability of these compounds.
Industrial Production Methods
Industrial production of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves the controlled reaction of chromium trioxide with water under specific conditions to ensure the desired product is obtained. The process may include steps to purify and isolate the compound from other reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium undergoes various chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: It can participate in substitution reactions where ligands or atoms in the compound are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium include reducing agents like sulfur dioxide and oxidizing agents like hydrogen peroxide. The reactions typically occur under acidic conditions to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions involving hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield lower oxidation states of chromium, while oxidation reactions may produce higher oxidation states or different chromium compounds.
Applications De Recherche Scientifique
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium has several scientific research applications:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of its oxidative properties.
Mécanisme D'action
The mechanism of action of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to other substances, facilitating their oxidation. This property is due to the high oxidation state of chromium in the compound, which makes it highly reactive. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used.
Comparaison Avec Des Composés Similaires
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium can be compared with other similar compounds, such as:
Chromic Acid (H2CrO4): Another strong oxidizing agent with similar properties and applications.
Dichromic Acid (H2Cr2O7): A related compound that also acts as a strong oxidizing agent and is generated from chromium trioxide.
Oligomers of Chromic and Dichromic Acid: These compounds share similar chemical properties and reactivity due to their chromium content.
Propriétés
Formule moléculaire |
C6H10Cr2N4O7 |
|---|---|
Poids moléculaire |
354.16 g/mol |
Nom IUPAC |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole |
InChI |
InChI=1S/2C3H4N2.2Cr.2H2O.5O/c2*1-2-5-3-4-1;;;;;;;;;/h2*1-3H,(H,4,5);;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 |
Clé InChI |
OPMAIHGGKQJERG-UHFFFAOYSA-L |
SMILES canonique |
C1=CN=CN1.C1=CN=CN1.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)










![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)

